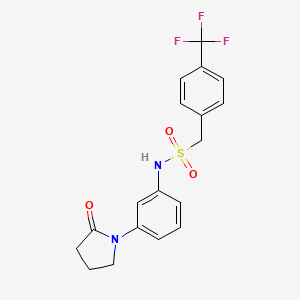

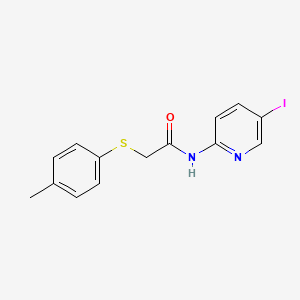

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amide functional group. The structure of this compound suggests that it may have interesting chemical and physical properties due to the presence of the trifluoromethyl group and the 2-oxopyrrolidin moiety.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the cross-coupling of bromopyridine with primary and secondary alkyl and aryl sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is a method that could potentially be adapted for the synthesis of related compounds . Additionally, the solid-phase synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides and their subsequent reaction to form pyrrolidin-3-ones provides insight into the synthetic routes available for pyrrolidinyl sulfonamides .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex and is influenced by various substituents. For example, the presence of a trifluoromethyl group can lead to self-association in solution, as seen in trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, which forms cyclic dimers in inert solvents . The molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, show that different substituents can dramatically affect the torsion angles and hydrogen bonding patterns .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. The reactivity of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide demonstrates the potential for alkylation reactions with aromatic compounds . The oxidation of 1,4-dihydropyridines to pyridine derivatives using methanesulfonic acid and sodium nitrite indicates that sulfonamides can participate in or facilitate oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can affect the acidity and basicity of the compound, as well as its solubility and boiling point. The self-association behavior of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution suggests that similar compounds may also exhibit unique solvation and association properties . The synthesis and characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, including its IR, NMR, and mass spectra, provide a basis for understanding the physical properties of related sulfonamides .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of related sulfonamides using serine and threonine demonstrates the versatility of pyrrolidin-3-ones in organic synthesis, suggesting potential pathways for the synthesis or modification of N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (Králová et al., 2019).

- Studies on the rearrangement and cyclisation reactions of sulfonamides offer insights into the chemical behavior and reactivity of these compounds, potentially guiding the development of novel derivatives (Craig et al., 2000).

Chemical Properties and Reactions

- Research into the protonation and the effect on molecular rotation rates for sulfonamide derivatives highlights the impact of molecular structure on the physical properties of these compounds, which can be crucial for designing more efficient materials (Furukawa et al., 2020).

- The synthesis and structure determination of nimesulide derivatives, including structural analysis through X-ray diffraction, provide a foundation for understanding the molecular geometry and potential interactions of similar compounds (Dey et al., 2016).

Applications in Organic Chemistry

- Vicarious nucleophilic substitutions of hydrogen in trifluoro-N-sulfonamides open new avenues for functionalizing aromatic compounds, offering methodologies that could be applicable to the synthesis or modification of complex sulfonamides (Lemek et al., 2008).

- The study of conformations and self-association of related sulfonamides in solution and in solid state provides insights into the supramolecular assembly of these molecules, which is essential for the design of materials with specific properties (Sterkhova et al., 2014).

properties

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-8-6-13(7-9-14)12-27(25,26)22-15-3-1-4-16(11-15)23-10-2-5-17(23)24/h1,3-4,6-9,11,22H,2,5,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVJISJPJDQWRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)

![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-azetidine](/img/structure/B3018734.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B3018738.png)

![[6-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B3018739.png)

![Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B3018740.png)